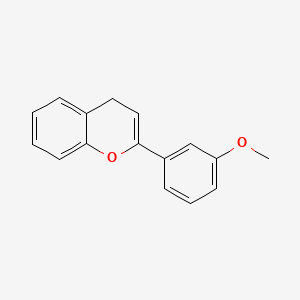

2-(3-Methoxyphenyl)-4H-1-benzopyran

Description

Structure

3D Structure

Properties

CAS No. |

88348-39-4 |

|---|---|

Molecular Formula |

C16H14O2 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)-4H-chromene |

InChI |

InChI=1S/C16H14O2/c1-17-14-7-4-6-13(11-14)16-10-9-12-5-2-3-8-15(12)18-16/h2-8,10-11H,9H2,1H3 |

InChI Key |

IZTGGDFXAVZRRN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CCC3=CC=CC=C3O2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Methoxyphenyl 4h 1 Benzopyran and Analogues

Direct Synthetic Routes to 2-Aryl-4H-1-Benzopyrans

The direct construction of the 4H-1-benzopyran ring system is a fundamental challenge that has been addressed through various innovative synthetic routes. These methods often aim for efficiency, high yields, and the ability to introduce diverse substituents onto the chromene core.

Catalytic Approaches in Chromene Synthesis

Modern synthetic chemistry heavily relies on catalysis to achieve efficient and selective transformations. The synthesis of 2-aryl-4H-1-benzopyrans has significantly benefited from the development of novel catalytic systems, ranging from metal complexes to nanoparticles and organocatalysts.

Palladium-catalyzed intramolecular arylation represents an efficient method for creating the pyran ring to form condensed structures like 4H-thieno[3,2-c]chromenes. researchgate.net This approach is valued for its tolerance of various functional groups and the mild reaction conditions required. researchgate.net Another strategy involves the use of copper catalysts. For instance, a copper-catalyzed dual oxidation process has been developed for synthesizing related heterocyclic structures, demonstrating the utility of transition metals in facilitating complex bond formations. nih.gov

Nanocatalysts have emerged as a highly effective option, offering advantages such as high efficiency, reusability, and environmentally friendly profiles. A super paramagnetic nanocatalyst, nano-kaoline/BF₃/Fe₃O₄, has been successfully employed in the one-pot, three-component synthesis of 4H-chromenes under solvent-free conditions. sharif.edu This method proceeds via a domino Knoevenagel-Michael-cyclization reaction, affording high yields in short reaction times. sharif.edu Similarly, silver-functionalized zeolite nanoparticles (Ag@KF/Natrolite NPs) have been used as a high-performance catalyst for preparing chromene derivatives in water at room temperature. tandfonline.com

The table below summarizes various catalytic systems used in the synthesis of chromene derivatives.

Table 1: Catalytic Systems for Chromene Synthesis| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Palladium Complexes | Intramolecular Arylation | Tolerant to functional groups, mild conditions. | researchgate.net |

| Nano-kaoline/BF₃/Fe₃O₄ | One-pot three-component | High yields, solvent-free, recyclable catalyst, short reaction times. | sharif.edu |

| Ag@KF/Natrolite NPs | Four-component reaction | High performance in water, room temperature, easy separation. | tandfonline.com |

| Pyridine-2-carboxylic acid | One-pot multicomponent | Sustainable, rapid, high yields in water-ethanol mixture. | nih.gov |

Cyclocondensation and Related Reactions for 4H-1-Benzopyran Formation

Cyclocondensation reactions are a cornerstone for the synthesis of heterocyclic compounds, including the 4H-1-benzopyran core. Multi-component reactions (MCRs) are particularly powerful in this context, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step.

A prevalent strategy is the one-pot, three-component reaction involving an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and a β-dicarbonyl compound or a phenol (B47542) derivative (such as dimedone or resorcinol). sharif.edursc.org The reaction mechanism typically initiates with a Knoevenagel condensation between the aldehyde and malononitrile, driven by a catalyst. rsc.org This is followed by a Michael addition of the enolizable component (e.g., dimedone) to the newly formed α,β-unsaturated system. The final step is an intramolecular cyclization with the elimination of a small molecule (like water) to yield the 4H-chromene derivative. sharif.edursc.org The choice of catalyst is crucial and can range from nanocatalysts to simple organic molecules like pyridine-2-carboxylic acid, which can act as a dual acid-base catalyst. sharif.edunih.gov

Synthetic Strategies for 2-Aryl-4H-1-Benzopyran-4-one (Chromone/Flavone) Derivatives

The synthesis of the ketone derivatives of 2-aryl-4H-1-benzopyrans, which include flavones and chromones, often requires different strategic approaches compared to the direct synthesis of the parent 4H-pyrans. These methods typically involve the formation of a key intermediate that undergoes cyclization to form the final benzopyran-4-one ring.

General Synthetic Protocols for 2-(Aryl)-4H-1-Benzopyran-4-ones

Several classic named reactions provide reliable routes to 2-aryl-4H-1-benzopyran-4-ones. The Baker-Venkataraman rearrangement is a prominent example. organic-chemistry.orgwordpress.com This reaction involves the base-catalyzed intramolecular acyl migration of a 2-acyloxyacetophenone to form a 1,3-diketone intermediate. wordpress.com This diketone can then undergo an acid-catalyzed cyclization and dehydration to furnish the flavone (B191248) or chromone (B188151) structure. organic-chemistry.org

Another traditional method is the Algar-Flynn-Oyamada (AFO) reaction, although it can be limited by lower yields and incompatibility with sensitive substituents. organic-chemistry.org More modern approaches often seek to overcome these limitations. One such convenient method for synthesizing 2-aryl-3-hydroxy-4-oxo-4H-1-benzopyrans (flavonols) involves the selective bromination of acylated acetophenones, followed by substitution with a benzoate (B1203000) group, the Baker-Venkataraman rearrangement, and a final cyclization-dehydration step. organic-chemistry.org This multi-step process avoids harsh oxidizing agents, making it suitable for a wider range of substrates. organic-chemistry.org Two-step approaches have also been developed for the synthesis of derivatives like 2-aryl-3-nitro-4H-1-benzopyran-4-ones (3-nitroflavones). lookchem.comresearchgate.netresearchgate.net

Targeted Synthesis of Methoxyphenyl-Substituted 4H-1-Benzopyran-4-ones

The synthesis of specifically substituted benzopyran-4-ones, such as those bearing a methoxyphenyl group, follows the general protocols but with tailored starting materials. The synthesis of a 7-methoxy-4-oxo-4H-1-benzopyran-3-carboxaldehyde, for example, starts from 2'-hydroxy-4'-methoxyacetophenone. nih.gov This starting material is treated with boron trifluoride etherate and acetic anhydride, heated, and the resulting difluorodioxaborin intermediate is processed to yield the target aldehyde. nih.gov

The synthesis of other methoxyphenyl-substituted derivatives has also been reported. For instance, 4',5,6,7-tetramethoxyflavone, also known as tetramethyl-O-scutellarin, is a known compound with the chemical name 5,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one. nist.gov The synthesis of chalcones containing a phenoxy-N-arylacetamide moiety, which can be precursors to flavonoids, often starts from substituted acetophenones and hydroxybenzaldehydes. nih.gov For example, a chalcone (B49325) can be prepared by reacting acetophenone (B1666503) and 4-hydroxybenzaldehyde (B117250) in the presence of potassium hydroxide. nih.gov This chalcone can then be further modified, illustrating a modular approach to complex flavonoid structures. nih.gov

The table below shows examples of methoxy-substituted benzopyran-4-one derivatives and their precursors.

Table 2: Examples of Methoxyphenyl-Substituted Benzopyran-4-one Synthesis| Final Product/Intermediate | Starting Material(s) | Key Reagents/Reaction | Reference |

|---|---|---|---|

| 7-Methoxy-4-oxo-4H-1-benzopyran-3-carboxaldehyde | 2'-Hydroxy-4'-methoxyacetophenone | BF₃-etharate, Acetic Anhydride | nih.gov |

| 5,6,7-Trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | (Not specified) | (Characterization data) | nist.gov |

| (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide (Chalcone derivative) | Acetophenone, 4-Hydroxybenzaldehyde | KOH, 2-chloro-N-(4-methoxyphenyl)acetamide | nih.gov |

| 5-Hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one | (Not specified) | (Isolated from natural source) | nih.gov |

Eco-Friendly and Sustainable Synthetic Techniques (Green Chemistry)

The principles of green chemistry are increasingly influencing the design of synthetic routes for chromenes and their derivatives. ijpsjournal.com The goal is to reduce environmental impact by using sustainable materials, non-toxic catalysts, and mild reaction conditions. researchgate.net

A key aspect of green chromene synthesis is the use of environmentally benign solvents, with water or water-ethanol mixtures being popular choices. tandfonline.comnih.gov These solvent systems can facilitate high yields and easy product isolation. nih.gov Solvent-free, or neat, reaction conditions represent an even greener alternative, completely eliminating solvent waste. sharif.edursc.org

The development of recyclable catalysts is another major focus. researchgate.net Nanocatalysts, such as the magnetic nano-kaoline/BF₃/Fe₃O₄, can be easily recovered from the reaction mixture and reused for several cycles without a significant loss of activity. sharif.edu Organocatalysts like pyridine-2-carboxylic acid have also been shown to be recyclable. nih.gov Furthermore, energy-efficient techniques such as microwave irradiation and ultrasound-assisted synthesis are being employed to reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net These green approaches often lead to high atom economy and low E-factors (Environmental factors), making them attractive for both academic research and potential industrial applications. nih.gov

Stereoselective Synthesis in the Context of 4H-1-Benzopyran Chemistry

The creation of specific stereoisomers is a critical challenge in synthetic chemistry, as different spatial arrangements of atoms within a molecule can lead to vastly different biological activities. In the realm of 4H-1-benzopyran chemistry, achieving stereoselectivity is paramount for the development of potent and selective therapeutic agents.

While direct stereoselective syntheses of 2-(3-Methoxyphenyl)-4H-1-benzopyran are not extensively detailed in the provided search results, the broader context of 4H-1-benzopyran and related heterocyclic synthesis offers valuable insights into potential strategies. For instance, the use of chiral catalysts in cycloaddition reactions is a powerful tool for controlling stereochemistry. Asymmetric synthesis of related thiopyran derivatives has been achieved through Diels-Alder reactions, where the use of chiral catalysts or auxiliaries can induce high levels of stereoselectivity. nih.gov This approach could potentially be adapted to the synthesis of 4H-1-benzopyrans.

Another promising avenue is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. NHC-catalyzed intramolecular annulations have been successfully employed for the highly enantioselective synthesis of fluoroalkylated benzopyranones, creating all-carbon quaternary stereocenters. nih.gov This methodology highlights the potential of organocatalysis to construct chiral benzopyran scaffolds with high precision. Furthermore, the synthesis of spiro-[chromane-2,4'-piperidine]-4(3H)-one derivatives underscores the interest in creating complex, stereochemically rich structures based on the chromane (B1220400) core. researchgate.net

Chemical Modifications and Derivatization of the 2-(3-Methoxyphenyl)-4H-1-Benzopyran Scaffold

The ability to chemically modify a core molecular structure is essential for optimizing its properties and exploring structure-activity relationships. The 2-(3-Methoxyphenyl)-4H-1-benzopyran scaffold offers multiple sites for such modifications, allowing for the fine-tuning of its biological and chemical characteristics.

Functionalization of the Chromene Nucleus

The chromene nucleus of 2-(3-Methoxyphenyl)-4H-1-benzopyran is amenable to a variety of functionalization reactions. The synthesis of benzopyran derivatives often involves the reaction of substituted phenols with other reagents, allowing for the introduction of various substituents onto the benzene (B151609) ring of the benzopyran system. scialert.netscialert.net For example, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the 3-position of the benzopyran-4-one ring, which can then be further modified. mdpi.comnih.gov

Additionally, multicomponent reactions (MCRs) have emerged as an efficient method for generating molecular diversity in substituted 4H-chromenes. researchgate.net These reactions allow for the one-pot synthesis of complex chromene derivatives from simple starting materials. The development of novel catalysts, such as nickel ferrite (B1171679) nanoparticles, has further enhanced the efficiency and environmental friendliness of these synthetic methods. researchgate.net

Substituent Effects on Reaction Selectivity and Yield

The nature and position of substituents on the 2-(3-Methoxyphenyl)-4H-1-benzopyran scaffold can significantly influence the selectivity and yield of chemical reactions. For instance, in the synthesis of benzopyran-4-one-isoxazole conjugates, the presence and position of a methoxy (B1213986) group on the benzopyran-4-one nucleus were found to alter the reactivity of the intermediates. mdpi.com Similarly, in the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines, the steric bulk of the 3-substituent was found to direct the regioselectivity of the reaction. researchgate.net

In the context of enantioselective synthesis, electron-withdrawing groups at the 5-position of the aromatic ring in the synthesis of fluoroalkylated benzopyranones led to decreased product yields, while the size of the substituent also played a role in reactivity. nih.gov These examples underscore the critical importance of understanding substituent effects to achieve desired reaction outcomes in the synthesis of complex benzopyran derivatives.

Synthesis of Hybrid Heterocyclic Systems Incorporating Benzopyran Moieties

The fusion of the benzopyran scaffold with other heterocyclic rings can lead to the creation of novel molecular architectures with unique biological properties. This strategy of molecular hybridization has been explored to generate diverse libraries of compounds.

One approach involves the conjugation of isoxazoles to the benzopyran-4-one nucleus at the 3-position through various chemical linkers. mdpi.comnih.gov This has led to the synthesis of a library of benzopyran-4-one-isoxazole conjugates. Another strategy involves the fusion of a furan (B31954) ring to the benzopyran system, leading to the formation of furo[3,2-c]benzopyran-4-ones, which are found in some natural products. nih.govsemanticscholar.org The synthesis of these fused systems often utilizes 4-hydroxycoumarin (B602359) as a key starting material. nih.gov

Furthermore, the benzopyran moiety has been incorporated into more complex polycyclic ether systems, creating hybrid structures that offer unique scaffolds for drug discovery. nih.gov The synthesis of these complex molecules often involves multi-step sequences, including cycloaddition and cross-coupling reactions. nih.gov The development of synthetic routes to coumarin-fused five-membered aromatic heterocycles with multiple heteroatoms, such as pyrazoles, imidazoles, and thiazoles, further expands the chemical space of benzopyran-containing hybrid systems. mdpi.com

Mechanistic Organic Chemistry and Reactivity Profiles of 2 3 Methoxyphenyl 4h 1 Benzopyran and Analogues

Nucleophilic Addition and Ring-Opening Pathways of 4H-1-Benzopyran Systems

The 4H-1-benzopyran ring system is susceptible to nucleophilic attack, which can lead to addition products or subsequent ring-opening. The primary sites for nucleophilic attack are the C2 and C4 positions of the pyran ring, due to the polarization of the double bond and the influence of the ether oxygen.

The mechanism of nucleophilic addition to the 4H-1-benzopyran system often begins with the attack of a nucleophile at the electrophilic C2 or C4 carbon. For instance, in the degradation of 4H-1-benzopyran-4-one in alkaline media, the nucleophilic addition of a hydroxide ion occurs at the C2 carbon, which is followed by the opening of the pyran ring. rsc.org This process is a key step in the degradation pathway of these compounds. rsc.org

Ring-opening reactions can also be initiated by other means, such as photochemically. Upon UV irradiation, the C2-O bond in chromenes can break, leading to an open, colored form. acs.org This process is often reversible, with the closed form being regenerated thermally or photochemically. acs.org While the specific compound 2-(3-Methoxyphenyl)-4H-1-benzopyran is not a chromone (B188151), the principles of nucleophilic attack on the related 4H-1-benzopyran-4-one (chromone) system are relevant. The reaction of 4H-1-benzopyran-4-one with a hydroxide ion has been studied using computational methods, which indicate that the addition of the hydroxide to the C2 position is the rate-determining step in an aqueous solution. rsc.org

The susceptibility of the pyran ring to open is significantly influenced by the strain within the ring structure. This ring strain facilitates cleavage, especially when compared to more stable, larger cyclic ethers. libretexts.org The reaction of epoxides, which are three-membered cyclic ethers, with nucleophiles provides a well-studied analogy. These reactions can proceed via SN1 or SN2 mechanisms depending on the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. libretexts.org Similarly, the presence of substituents on the benzopyran ring and the nature of the nucleophile dictate the pathway and products of the reaction. For instance, the reaction of 2-aryl-3,4-dihydropyrans with nucleophiles has been shown to result in ring-opening. nih.gov

| Reaction Type | Nucleophile | Site of Attack | Key Mechanistic Step | Product Type |

|---|---|---|---|---|

| Alkaline Hydrolysis | OH⁻ | C2 | Nucleophilic addition followed by C-O bond cleavage | Ring-opened phenol (B47542) |

| Reaction with Grignard Reagents | R-MgX | C4 (in chromones) | Addition to carbonyl | Tertiary alcohol |

| Photochemical Ring-Opening | - (Light-induced) | C2-O bond | Heterolytic C-O bond cleavage | Open-chain isomer (o-quinone methide) |

Electrophilic Aromatic Substitution Patterns in Benzopyran Derivatives

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, and the benzopyran system is no exception. uomustansiriyah.edu.iq The regioselectivity of these reactions is governed by the electronic effects of the substituents already present on the aromatic ring. wikipedia.org In 2-(3-Methoxyphenyl)-4H-1-benzopyran, there are two aromatic rings that can undergo substitution: the benzene (B151609) ring of the benzopyran core and the 3-methoxyphenyl (B12655295) substituent.

The benzopyran moiety itself contains an ether oxygen atom fused to the benzene ring. This oxygen atom is an activating group due to its ability to donate its lone pair of electrons into the ring through resonance. This electron donation stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack, thereby increasing the reaction rate compared to benzene. wikipedia.org The oxygen atom is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it. In the 4H-1-benzopyran system, this corresponds to the C5 and C7 positions.

The 3-methoxyphenyl group attached at C2 of the pyran ring also influences the reactivity. The methoxy (B1213986) group (-OCH₃) on this phenyl ring is a strong activating group and an ortho, para-director. lkouniv.ac.in Therefore, electrophilic attack on this ring will be directed to the positions ortho and para to the methoxy group (C2', C4', and C6' of the phenyl substituent).

| Ring System | Directing Group | Electronic Effect | Predicted Positions of Substitution |

|---|---|---|---|

| Benzopyran Ring | Ring Ether Oxygen (-O-) | Activating, ortho, para-directing | C5, C7 |

| Phenyl Substituent | Methoxy Group (-OCH₃) | Activating, ortho, para-directing | C2', C4', C6' |

Redox Chemistry: Oxidation and Reduction Reactions of the Chromene Core

The chromene core of 2-(3-Methoxyphenyl)-4H-1-benzopyran can undergo both oxidation and reduction reactions, targeting different parts of the molecule. researchgate.net Redox reactions involve the transfer of electrons, where oxidation is the loss of electrons and reduction is the gain of electrons. expii.comyale.edu

Oxidation: The 4H-1-benzopyran ring is susceptible to oxidation. The methylene (B1212753) group at the C4 position can be oxidized to a carbonyl group, which would convert the 4H-1-benzopyran into the corresponding flavone (B191248), 2-(3-Methoxyphenyl)chromen-4-one. Various oxidizing agents can be employed for such transformations. Allylic oxidation of the C-C double bond in the pyran ring can also occur. Furthermore, under strong oxidative conditions, cleavage of the pyran ring is possible. Some benzopyran derivatives have been shown to act as reversible redox switches, changing color upon oxidation and reduction. researchgate.net

Reduction: The double bond between C2 and C3 in the pyran ring can be reduced to a single bond, converting the 4H-1-benzopyran (a chromene derivative) into a 2,3-dihydro-4H-1-benzopyran (a chromane (B1220400) derivative). This is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or by using hydride reducing agents. For example, the reduction of a related γ-benzopyrone has been accomplished under Clemmensen conditions. nih.gov The choice of reducing agent is crucial to achieve selectivity, especially if other reducible functional groups are present in the molecule.

| Reaction Type | Target Site | Typical Reagents | Product Type |

|---|---|---|---|

| Oxidation | C4 Methylene Group | CrO₃, KMnO₄, DDQ | Flavone (Chromen-4-one) |

| Reduction | C2-C3 Double Bond | H₂/Pd, NaBH₄, LiAlH₄ | Chromane |

Ligand-Metal Complexation Mechanisms Involving Benzopyran Derivatives

Benzopyran derivatives, including 2-(3-Methoxyphenyl)-4H-1-benzopyran, possess heteroatoms with lone pairs of electrons, primarily oxygen, which can act as donor atoms for coordination with metal ions to form metal complexes. researchgate.net The formation of these complexes involves a ligand substitution reaction where one or more ligands in the metal's coordination sphere are replaced by the benzopyran derivative. chemguide.co.uk

The potential coordination sites in 2-(3-Methoxyphenyl)-4H-1-benzopyran are the ether oxygen atom in the pyran ring and the oxygen atom of the methoxy group on the phenyl substituent. These oxygen atoms can act as Lewis bases, donating electron pairs to a Lewis acidic metal center. The compound could act as a monodentate ligand, coordinating through one of the oxygen atoms, or potentially as a bidentate ligand if the geometry allows for chelation.

The mechanism of complex formation can be associative, dissociative, or an interchange mechanism. youtube.com

Associative (A) mechanism: The benzopyran ligand first adds to the metal center, forming an intermediate with an increased coordination number, followed by the departure of another ligand. libretexts.org

Dissociative (D) mechanism: A ligand first dissociates from the metal center, creating a coordinatively unsaturated intermediate, which is then attacked by the incoming benzopyran ligand. youtube.com

Interchange (I) mechanism: The entering and leaving ligands exchange in a single, concerted step. youtube.com

The specific mechanism depends on various factors, including the nature of the metal ion, its oxidation state, the other ligands present in the coordination sphere, and the reaction conditions. For example, square-planar complexes, such as those of Pt(II), often undergo substitution via an associative mechanism. libretexts.org The formation of stable metal complexes is indicated by the formation or stability constant (K). libretexts.org The structural and electronic properties of benzopyran derivatives can be tuned by the strategic placement of substituents, which in turn affects their coordination behavior and the properties of the resulting metal complexes. rsc.org

| Potential Donor Atoms | Possible Coordination Modes | Examples of Metal Ions | Potential Complex Geometry |

|---|---|---|---|

| Pyran Ether Oxygen, Methoxy Oxygen | Monodentate, Bidentate (Chelating) | Transition metals (e.g., Cr, Co, Ni, Cu, Zn), Lanthanides | Octahedral, Square Planar, Tetrahedral (depends on metal and other ligands) |

Advanced Spectroscopic and Structural Characterization Techniques for 2 3 Methoxyphenyl 4h 1 Benzopyran Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-(3-Methoxyphenyl)-4H-1-benzopyran. studysmarter.co.uk Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectrum, the protons of the benzopyran and methoxyphenyl rings appear at characteristic chemical shifts. The protons on the heterocyclic 4H-pyran ring, particularly the methylene (B1212753) protons at C4 and the olefinic proton at C3, exhibit distinct signals. The aromatic protons of the benzopyran's benzene (B151609) ring and the substituted phenyl ring display complex splitting patterns in the downfield region, which can be resolved and assigned using two-dimensional NMR techniques like COSY (Correlation Spectroscopy).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(3-Methoxyphenyl)-4H-1-benzopyran

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~150-155 |

| 3 | ~5.5-6.0 | ~100-105 |

| 4 | ~3.5-4.0 (2H) | ~25-30 |

| 4a | - | ~120-125 |

| 5 | ~7.0-7.5 | ~125-130 |

| 6 | ~6.8-7.2 | ~120-125 |

| 7 | ~6.8-7.2 | ~120-125 |

| 8 | ~7.0-7.5 | ~115-120 |

| 8a | - | ~150-155 |

| 1' | - | ~135-140 |

| 2' | ~7.0-7.2 | ~110-115 |

| 3' | - | ~159-161 |

| 4' | ~6.8-7.0 | ~112-117 |

| 5' | ~7.2-7.4 | ~128-132 |

| 6' | ~7.0-7.2 | ~118-122 |

| OCH₃ | ~3.8 | ~55 |

Note: These are approximate predicted values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of 2-(3-Methoxyphenyl)-4H-1-benzopyran. ontosight.ai It also provides a unique "molecular fingerprint" through the analysis of fragmentation patterns, which aids in structural confirmation. savemyexams.com

In a typical electron ionization (EI) mass spectrum, the molecule will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. savemyexams.com For C₁₆H₁₄O₂, the expected molecular ion peak would be at an m/z (mass-to-charge ratio) of approximately 238.28. nih.gov The fragmentation of the molecular ion provides valuable structural information. nih.gov Common fragmentation pathways for flavan-type structures include retro-Diels-Alder (RDA) reactions in the heterocyclic ring, as well as the loss of substituents. For 2-(3-Methoxyphenyl)-4H-1-benzopyran, characteristic fragments would likely arise from the cleavage of the C-O bond of the pyran ring and the loss of the methoxy (B1213986) group or the entire methoxyphenyl substituent.

Table 2: Expected Mass Spectrometry Data for 2-(3-Methoxyphenyl)-4H-1-benzopyran

| Parameter | Description | Expected Value |

| Molecular Formula | C₁₆H₁₄O₂ | C₁₆H₁₄O₂ |

| Molecular Weight | 238.28 g/mol | 238.28 |

| Molecular Ion (M⁺) | The ion of the intact molecule. | m/z 238 |

| Key Fragment 1 | Loss of the methoxy group (•OCH₃). | m/z 207 |

| Key Fragment 2 | Cleavage yielding the methoxyphenyl cation. | m/z 107 |

| Key Fragment 3 | Retro-Diels-Alder fragmentation. | Varies |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within the 2-(3-Methoxyphenyl)-4H-1-benzopyran molecule. ontosight.ai These methods are based on the absorption or scattering of light due to molecular vibrations.

The IR spectrum is expected to show characteristic absorption bands for the C-O-C ether linkages of the pyran ring and the methoxy group, C=C stretching vibrations from the aromatic rings, and C-H stretching and bending vibrations. mdpi.com The presence of the methoxy group is typically confirmed by strong bands in the 1250-1000 cm⁻¹ region. researchgate.net

Table 3: Key Vibrational Frequencies for 2-(3-Methoxyphenyl)-4H-1-benzopyran

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Ar-H | 3100-3000 |

| Aliphatic C-H Stretch | C-H (in CH₂) | 3000-2850 |

| C=C Aromatic Stretch | C=C (in rings) | 1600-1450 |

| Asymmetric C-O-C Stretch | Aryl-O-Alkyl ether | 1275-1200 |

| Symmetric C-O-C Stretch | Aryl-O-Alkyl ether | 1075-1020 |

| C-O Stretch | Pyran ring ether | 1260-1000 |

Ultraviolet-Visible (UV-Vis) Spectrophotometric Methods for Quantitative and Qualitative Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for both the qualitative and quantitative analysis of compounds containing chromophores. zenodo.orgiajps.com The benzopyran ring system and the methoxyphenyl group in 2-(3-Methoxyphenyl)-4H-1-benzopyran contain π-electrons that undergo electronic transitions upon absorption of UV-Vis radiation, resulting in a characteristic spectrum.

Table 4: Typical UV-Vis Absorption Data for Substituted Benzopyran Systems

| Solvent | λ_max 1 (nm) | λ_max 2 (nm) | Molar Absorptivity (ε) |

| Ethanol | ~250-270 | ~320-350 | Varies |

| Acetonitrile | ~250-270 | ~320-350 | Varies |

| Toluene | ~255-275 | ~325-355 | Varies |

Note: The exact λ_max and molar absorptivity values are specific to the compound and solvent used. researchgate.net

X-ray Diffraction Analysis for Crystalline Structure Determination

For 2-(3-Methoxyphenyl)-4H-1-benzopyran that exists in a crystalline form, single-crystal X-ray diffraction is the definitive method for determining its three-dimensional molecular structure. researchgate.net This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the conformation of the molecule and how it packs within the crystal lattice. researchgate.netmdpi.com

The analysis of a suitable single crystal can determine the planarity of the benzopyran ring system, the orientation of the 3-methoxyphenyl (B12655295) substituent relative to the benzopyran core, and the nature of any intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal structure. researchgate.net

Table 5: Illustrative Crystal Data Parameters for a Benzopyran Derivative

| Parameter | Description | Example Value |

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The symmetry of the crystal lattice. | P2₁/c |

| a (Å) | Unit cell dimension. | ~8-15 |

| b (Å) | Unit cell dimension. | ~5-10 |

| c (Å) | Unit cell dimension. | ~15-25 |

| β (°) | Unit cell angle. | ~90-105 |

| Volume (ų) | The volume of the unit cell. | ~1500-2500 |

| Z | Number of molecules per unit cell. | 4 |

Note: These values are illustrative and would need to be determined experimentally for the specific crystalline form of 2-(3-Methoxyphenyl)-4H-1-benzopyran. nih.gov

Theoretical and Computational Chemistry Approaches to 2 3 Methoxyphenyl 4h 1 Benzopyran

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of 2-(3-Methoxyphenyl)-4H-1-benzopyran and related molecules. By utilizing functionals such as B3LYP with various basis sets (e.g., 6-311G(d,p)), researchers can accurately model the molecule's geometry and predict its reactivity. researchgate.net DFT calculations are instrumental in understanding the distribution of electrons within the molecule, which in turn governs its chemical behavior. These studies often involve the calculation of various reactivity descriptors that quantify the molecule's propensity to participate in chemical reactions.

Frontier Molecular Orbital (FMO) Theory and Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO functions as an electron acceptor. nih.govlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, indicating it is a "soft" molecule. nih.gov Conversely, a large energy gap is characteristic of a "hard" molecule with lower reactivity. nih.gov For derivatives of 1-benzopyran, a lower HOMO-LUMO energy gap has been associated with intramolecular charge transfer and confirms the bioactivity of the molecule. ijopaar.com DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are employed to determine the energies of these frontier orbitals and the corresponding energy gap. nih.govijopaar.com

Table 1: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description | Typical Calculated Values (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies by derivative |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies by derivative |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~3.9 - 4.7 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Varies by derivative |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Varies by derivative |

| Electronegativity (χ) | -μ | Varies by derivative |

| Electrophilicity Index (ω) | μ2 / (2η) | Varies by derivative |

Molecular Electrostatic Potential (MEP) Surfaces and Charge Distribution

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential at different points on the electron density surface. Different colors on the MEP surface represent varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue denotes areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions of neutral or near-neutral potential.

For benzopyran derivatives, MEP analysis helps to identify the most reactive sites. For instance, in related flavonoid structures, the oxygen atoms of carbonyl and hydroxyl groups are often identified as the most electronegative centers, representing likely sites for electrophilic interaction.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide deeper insights into the bonding and electronic structure of molecules like 2-(3-Methoxyphenyl)-4H-1-benzopyran.

NBO analysis examines the delocalization of electron density between filled and vacant orbitals, revealing stabilizing intramolecular interactions. For example, in a related compound, 3,5,7-Trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, an intramolecular C—H⋯O hydrogen bond is identified, which contributes to the molecule's stability by forming an S(6) ring motif. nih.gov This type of analysis can quantify the stabilization energy associated with these interactions. In other benzopyran derivatives, NBO analysis has confirmed weak electrostatic C-H…O intramolecular hydrogen bonding. ijopaar.com

Computational Reaction Pathway Elucidation and Transition State Analysis

Computational methods are employed to explore potential reaction pathways and analyze the transition states involved in the synthesis or transformation of 2-(3-Methoxyphenyl)-4H-1-benzopyran. These studies can predict the feasibility of a reaction and provide detailed information about the energy barriers and intermediates. While specific studies on the reaction pathways of 2-(3-Methoxyphenyl)-4H-1-benzopyran are not detailed in the provided context, this approach is a standard and powerful tool in computational organic chemistry for understanding reaction mechanisms.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are used to explore the conformational flexibility of molecules over time. For a molecule like 2-(3-Methoxyphenyl)-4H-1-benzopyran, MD simulations can reveal the different spatial arrangements (conformers) the molecule can adopt and the energetic landscape that governs these conformations. This information is crucial for understanding how the molecule might interact with biological targets, as its shape plays a key role in its activity.

Ligand-Receptor Interaction Modeling: Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com In the context of drug discovery, molecular docking is used to predict how a ligand, such as a 2-(3-Methoxyphenyl)-4H-1-benzopyran derivative, might interact with the binding site of a protein receptor.

Studies on related benzopyran-based inhibitors have utilized molecular docking to understand their structure-activity relationships. For example, in the investigation of inhibitors for the hypoxia-inducible factor (HIF) pathway, docking studies revealed key interactions between the benzopyran moiety and amino acid residues in the p300 protein. nih.gov Specifically, the benzopyran ring was found to have favorable hydrophobic interactions and hydrogen bonding capabilities. nih.gov For instance, the oxygen of the benzopyran's A ring can form a hydrogen bond with Ser401 of the p300 protein. nih.gov The 3',4'-dimethoxy substitution on the C ring was found to be optimal for activity, with the 4'-methoxy group being more critical than the 3'-methoxy group. nih.gov Such insights are invaluable for the rational design of more potent and selective inhibitors. nih.gov

Structure Reactivity and Structure Property Relationships in 2 3 Methoxyphenyl 4h 1 Benzopyran Chemistry

Impact of Aromatic Ring Substituents on Electronic Properties and Chemical Behavior

Substituents on the aromatic rings of the 2-phenyl-4H-1-benzopyran framework can profoundly influence the molecule's electronic properties and, consequently, its chemical reactivity. fiveable.melibretexts.org The 3-methoxy group on the B-ring of 2-(3-methoxyphenyl)-4H-1-benzopyran is a key determinant of its electronic character.

The methoxy (B1213986) group (-OCH₃) is generally considered an electron-donating group (EDG) due to its ability to donate electron density to the aromatic ring through resonance (a +M effect). stackexchange.comwikipedia.org The lone pair of electrons on the oxygen atom can delocalize into the π-system of the phenyl ring. stackexchange.com This increased electron density particularly enhances the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. fiveable.mewikipedia.org

The presence of substituents also affects the stability of intermediates formed during chemical reactions. Electron-donating groups can stabilize cationic intermediates that may form during reactions involving the benzopyran ring, thereby influencing reaction rates and pathways. fiveable.me For instance, in the context of flavylium (B80283) ions, which are related cationic forms of these compounds, electron-donating substituents generally stabilize the cation against hydration. semanticscholar.org

| Substituent Effect | Description | Impact on 2-(3-Methoxyphenyl)-4H-1-benzopyran |

| Resonance Effect (+M) | The methoxy group's lone pair electrons delocalize into the B-ring's π-system, increasing electron density. stackexchange.comlibretexts.org | Enhances the overall nucleophilicity of the molecule. |

| Inductive Effect (-I) | The electronegative oxygen atom withdraws electron density from the B-ring through the sigma bond. stackexchange.comvaia.com | Partially counteracts the resonance effect. |

| Overall Electronic Effect | The resonance effect is generally stronger, making the methoxy group an overall electron-donating group. libretexts.orglibretexts.org | Influences the reactivity towards electrophiles and the stability of reaction intermediates. |

Stereochemical Factors Influencing Reactivity and Interactions

The three-dimensional structure of 2-(3-methoxyphenyl)-4H-1-benzopyran and its derivatives is a critical factor governing their reactivity and biological interactions. The core structure, consisting of fused rings, is not perfectly planar, and the rotational freedom of the B-ring around the bond connecting it to the C-ring introduces stereochemical considerations.

The planarity of the chromone (B188151) skeleton can be influenced by substituents. While computational studies on related flavylium dyes suggest a generally planar geometry for the core structure, bulky substituents can introduce steric hindrance that affects the preferred conformation. nih.gov The relative orientation of the B-ring with respect to the benzopyran moiety can impact how the molecule interacts with biological targets, such as enzymes or receptors.

In the broader class of flavonoids, stereochemistry plays a well-defined role. For example, the inhibitory effects of some flavonoids on enzymes are dependent on structural features like the presence of a double bond between C-2 and C-3 and the spatial arrangement of hydroxyl groups. nih.gov For flavanones, which lack the C2-C3 double bond, the stereochemistry at the C2 chiral center is a key determinant of their biological activity. While 2-(3-methoxyphenyl)-4H-1-benzopyran itself is achiral, reactions that saturate the C2-C3 double bond would introduce a chiral center, making stereochemical outcomes significant.

The reactivity of the 4H-1-benzopyran system can also be influenced by stereochemical factors, especially in reactions like Diels-Alder cycloadditions, where the approach of a dienophile is sensitive to the steric environment of the diene. researchgate.net The conformation of the molecule can expose or shield certain reactive sites, thereby directing the course of a reaction.

| Structural Feature | Influence on Reactivity and Interactions |

| B-Ring Rotation | The rotational angle between the B-ring and the benzopyran core affects the overall molecular shape and can influence binding to molecular targets. |

| Overall Planarity | The degree of planarity of the fused ring system can impact intermolecular stacking interactions and accessibility of reactive sites. nih.gov |

| Steric Hindrance | Substituents can sterically hinder the approach of reactants to certain parts of the molecule, affecting reaction rates and regioselectivity. |

Modulation of Metal Chelating Abilities through Structural Modifications

A significant property of many flavonoids is their ability to chelate metal ions, and this capacity is highly dependent on their structure. mdpi.comresearchgate.netlodz.pl The chelation of metal ions like iron and copper is a key mechanism behind the antioxidant properties of many flavonoids, as it can prevent these metals from participating in redox reactions that generate harmful free radicals. mdpi.complos.org

The primary structural features required for effective metal chelation in flavonoids are specific arrangements of hydroxyl and carbonyl groups. mdpi.comlodz.pl The most recognized chelation sites include:

The catechol group (ortho-dihydroxy group) in the B-ring.

The 3-hydroxy and 4-carbonyl groups in the C-ring.

The 5-hydroxy and 4-carbonyl groups between the A and C rings. lodz.pl

The parent compound, 2-(3-methoxyphenyl)-4H-1-benzopyran, lacks the hydroxyl groups typically involved in strong metal chelation. However, structural modifications, particularly the introduction of hydroxyl groups at key positions, can confer significant chelating ability. For example, the presence of a 3-hydroxyl group, creating a 3-hydroxy-4-keto moiety, is known to be a strong site for metal chelation. mdpi.comnih.gov Similarly, the presence of a catechol group in the B-ring provides a strong bidentate ligand for metal ions. nih.gov

The methoxy group at the 3'-position can influence metal chelation in several ways. While not directly participating in chelation, its electronic effects can modulate the acidity of nearby hydroxyl groups in related derivatives, thereby affecting their ability to deprotonate and bind to a metal ion. Furthermore, methoxylation can sometimes reduce the chelating capacity compared to the corresponding hydroxylated flavonoid. For instance, studies on quercetin (B1663063) derivatives have shown that methoxylation can alter the binding constants for metal ions like iron. plos.org

Research has demonstrated that the stoichiometry and stability of the resulting metal-flavonoid complexes are highly dependent on the flavonoid's structure and the pH of the medium. nih.gov For example, myricetin (B1677590) and quercetin, which possess both a catechol group and a 5-hydroxyl-4-keto system, are strong chelators of both copper(II) and iron(III). nih.gov

| Compound | Relevant Structural Features for Chelation | Metal Chelating Ability |

| Quercetin | 3',4'-catechol group, 3-OH and 4-keto, 5-OH and 4-keto | Strong chelator of Fe(II), Fe(III), and Cu(II). mdpi.comnih.govnih.gov |

| Rutin (Quercetin-3-O-rutinoside) | 3',4'-catechol group, 5-OH and 4-keto (3-OH blocked by sugar) | Can chelate metals, but often less effectively than quercetin due to the glycosidic linkage at the 3-position. plos.org |

| Catechin | 3',4'-catechol group | Chelates metal ions, particularly at the catechol site. plos.orgnih.gov |

| 2-Methyl-3-hydroxy-4H-benzopyran-4-one | 3-hydroxy and 4-keto group | Synthesized as a potential iron chelator, forming a 2:1 complex with iron. nih.gov |

| 2-(3-Methoxyphenyl)-4H-1-benzopyran | Lacks key hydroxyl groups for strong chelation. | Expected to have weak or negligible metal chelating ability in its native form. |

Applications of 2 3 Methoxyphenyl 4h 1 Benzopyran Derivatives in Chemical Research

Synthetic Building Blocks and Precursors for Complex Molecules

The 2-(3-Methoxyphenyl)-4H-1-benzopyran structure is a valuable starting point for the synthesis of more complex molecules and diverse chemical libraries. merckmillipore.com The inherent reactivity of the benzopyran ring system allows for a variety of chemical modifications. Researchers have reported the one-pot synthesis of substituted benzopyran derivatives, such as 2-amino-8-chloro-7-hydroxy-4-aryl-4H-chromen-3-carbonitriles, by reacting components like 2-chlororesorcinol (B1584398) with arylidene-malononitriles. psu.edu

These initial benzopyran products serve as versatile precursors for further elaboration. For example, they can be reacted with reagents like formamide (B127407) or triethyl orthoformate to construct fused heterocyclic systems, such as pyrimidochromenes. psu.eduresearchgate.net This strategy demonstrates their utility in building complex polycyclic structures from simpler, readily accessible benzopyran starting materials. researchgate.net Furthermore, the development of solid-phase synthesis methodologies enables the creation of large libraries of benzopyran derivatives. mdpi.com This approach allows for the systematic variation of substituents on the benzopyran core, generating a multitude of compounds for screening in drug discovery and materials science. merckmillipore.commdpi.com

Probing of Cellular Pathways and Molecular Targets as Research Tools (e.g., kinase inhibitors)

Benzopyran derivatives have emerged as invaluable research tools for dissecting complex cellular signaling pathways, largely due to their activity as specific enzyme inhibitors. nih.gov Several derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

One of the most well-known examples is PD98059, chemically named 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one. pubcompare.ai This compound is a highly specific and potent inhibitor of MEK1 (Mitogen-activated protein kinase kinase 1), an essential component of the MAP kinase signaling pathway. pubcompare.aiabcam.com By selectively blocking MEK1, PD98059 allows researchers to study the specific roles of this pathway in various cellular processes without affecting other signaling cascades. pubcompare.ai

Another significant benzopyran-based inhibitor is LY294002, or 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one. nih.gov It is a potent and specific inhibitor of phosphatidylinositol 3-kinases (PI3Ks). nih.govmdpi.com The PI3K pathway is central to many aspects of cell biology, and the specificity of LY294002 has been instrumental in elucidating its functions. nih.gov The development of such specific inhibitors is a critical goal in chemical biology, as they provide a means to pharmacologically probe the function of a single molecular target within a complex cellular environment. nih.govmdpi.com The benzopyran scaffold continues to be a promising framework for the discovery of new and selective kinase inhibitors. mdpi.com

Table 2: Benzopyran Derivatives as Specific Kinase Inhibitors for Research

| Compound Name | Chemical Name | Target Kinase | Significance in Research |

| PD98059 pubcompare.aiabcam.com | 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | MEK1 (Mitogen-activated protein kinase kinase 1) | Allows for specific inhibition and study of the MAP kinase signaling pathway. |

| LY294002 nih.gov | 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | PI3K (Phosphatidylinositol 3-kinase) | Provides a tool to specifically probe the function of the PI3K signaling pathway. |

Future Outlook and Emerging Research Frontiers for 2 3 Methoxyphenyl 4h 1 Benzopyran Chemistry

Advancements in Sustainable Synthesis and Green Chemistry Methodologies

The future of synthesizing 2-(3-Methoxyphenyl)-4H-1-benzopyran and its derivatives is intrinsically linked to the principles of green chemistry. Researchers are actively exploring eco-friendly alternatives to traditional synthetic routes, which often involve hazardous reagents and solvents.

Key Developments:

Catalytic Systems: The use of heteropolyacids and other reusable catalysts is a promising avenue for the one-pot synthesis of benzopyran derivatives. nih.gov These catalysts offer high efficiency and can be employed under solvent-free conditions, significantly reducing the environmental impact.

Bio-based Catalysts: Natural-based catalysts are gaining traction due to their cost-effectiveness and favorable work-up procedures. pubcompare.ai These catalysts, derived from renewable resources, align perfectly with the goals of sustainable chemistry.

Alternative Energy Sources: Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in the preparation of related heterocyclic compounds. acs.org This technology offers a more energy-efficient approach compared to conventional heating methods.

Solvent-Free Reactions: The development of solvent-free solid-state trituration methods for the synthesis of chalcones, key precursors to flavonoids, represents a significant step towards greener processes. mdpi.com

| Metric | Description | Ideal Value |

|---|---|---|

| Atom Economy (AE) | The measure of the amount of starting materials that end up in the final product. | 100% |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | 100% |

| E-Factor | The mass ratio of waste to desired product. | 0 |

The continued development and application of these green chemistry principles will be crucial for the environmentally responsible production of 2-(3-Methoxyphenyl)-4H-1-benzopyran.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science, and the study of 2-(3-Methoxyphenyl)-4H-1-benzopyran is no exception. These computational tools can predict the properties and activities of novel compounds, significantly accelerating the research and development process.

Current and Future Applications:

Property Prediction: ML models, such as Random Forest (RF) and Artificial Neural Networks (ANNs), are being used to predict various properties of flavonoids, including their antioxidant capacity. chemicalbook.comnih.govresearchgate.net These models are trained on large datasets of known compounds and can then be used to screen virtual libraries for new molecules with desired characteristics.

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models are being developed to establish a mathematical relationship between the chemical structure of flavonoids and their biological activity. nih.gov This allows for the in-silico screening of large numbers of compounds to identify promising candidates for further investigation.

De Novo Drug Design: Generative AI is being employed for the de novo design of drugs, combining structural information with generative chemistry and QSAR models to create novel molecules with optimized interactions with biological targets.

Spectroscopic Data Prediction: The combination of near-infrared spectroscopy (NIRS) and machine learning can be used to predict the total phenolic and flavonoid content in various samples, offering a rapid and non-destructive analytical method.

| AI/ML Technique | Application in Flavonoid Research |

|---|---|

| Random Forest (RF) | Predicting antioxidant capacity and other biological activities. chemicalbook.comresearchgate.net |

| Artificial Neural Networks (ANNs) | Modeling complex structure-activity relationships. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. nih.gov |

| Generative AI | Designing novel flavonoid derivatives with desired properties. |

As these computational methods become more sophisticated and validated, they will play an increasingly important role in guiding the synthesis and application of 2-(3-Methoxyphenyl)-4H-1-benzopyran and its derivatives.

Expanding the Scope of Analytical and Material Science Applications

The unique photophysical properties of the 4H-1-benzopyran scaffold open up exciting possibilities for its use in analytical and material science. The specific methoxy (B1213986) substitution in 2-(3-Methoxyphenyl)-4H-1-benzopyran can be fine-tuned to develop novel sensors and materials.

Emerging Applications:

Fluorescent Sensors: Benzopyran derivatives are being investigated as fluorescent chemosensors for the detection of metal ions. The changes in fluorescence upon binding to a specific ion can be used for quantitative analysis. The design of a sensor based on 2-(3-Methoxyphenyl)-4H-1-benzopyran could be tailored for specific analytes.

Organic Light-Emitting Diodes (OLEDs): The benzopyran core is a promising scaffold for the development of new materials for OLEDs. By modifying the substituents on the benzopyran ring, the emission color and efficiency of the OLED can be controlled. Research into the electroluminescent properties of 2-(3-Methoxyphenyl)-4H-1-benzopyran could lead to its use in next-generation displays and lighting.

Photochromic Materials: Certain derivatives of 2H-benzopyrans exhibit photochromism, the ability to change color upon exposure to light. This property could be exploited in the development of smart windows, optical data storage, and other light-responsive materials.

The exploration of these applications will require a detailed understanding of the structure-property relationships of 2-(3-Methoxyphenyl)-4H-1-benzopyran and its derivatives.

Exploration of Novel Chemical Transformations and Reactivity Patterns

Understanding the reactivity of the 2-(3-Methoxyphenyl)-4H-1-benzopyran scaffold is fundamental to unlocking its full potential. Researchers are exploring a variety of chemical transformations to create novel derivatives with unique properties.

Areas of Active Research:

Photochemical Rearrangements: The photochemical behavior of pyranone-containing compounds is an area of active investigation. Irradiation with light can induce rearrangements to form new isomeric structures with potentially different biological activities or material properties.

Cycloaddition Reactions: The 4H-1-benzopyran ring system can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form more complex polycyclic structures. These reactions provide a powerful tool for building molecular complexity.

Organocatalytic Transformations: Organocatalysis offers a mild and efficient way to functionalize the benzopyran scaffold. These reactions can be used to introduce new functional groups and create libraries of diverse compounds for screening.

Electrophilic Cyclization: Electrophilic cyclization of appropriately substituted precursors is a versatile method for the synthesis of 3,4-disubstituted 2H-benzopyrans.

The continued exploration of these and other chemical transformations will undoubtedly lead to the discovery of new and valuable derivatives of 2-(3-Methoxyphenyl)-4H-1-benzopyran.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Methoxyphenyl)-4H-1-benzopyran and its derivatives?

- Methodological Answer: A common approach involves Claisen-Schmidt condensation between 3-methoxyacetophenone and substituted benzaldehydes, followed by cyclization under acidic or basic conditions. For example, LookChem ( ) outlines a 5-step synthetic route for a structurally similar benzopyran derivative, emphasizing optimization of cyclization using BF₃·Et₂O to achieve yields >75%. Adjustments to substituent positions (e.g., methoxy groups) may require tailored catalysts or solvent systems (e.g., ethanol/HCl for milder conditions).

Q. How can spectroscopic techniques (NMR, MS, XRD) resolve the structural ambiguities of benzopyran derivatives?

- Methodological Answer:

- XRD : Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of stereochemistry and substituent positioning. For example, Acta Crystallographica reports bond angles and torsion angles for benzopyran cores, critical for distinguishing regioisomers.

- NMR : ¹H/¹³C NMR can identify methoxy (-OCH₃) and aryl proton environments. For instance, the 3-methoxyphenyl group shows distinct aromatic splitting patterns (e.g., doublets at δ 6.8–7.2 ppm) and methoxy singlet (~δ 3.8 ppm) .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C₁₆H₁₄O₃ for the parent compound) with <2 ppm error .

Q. What preliminary bioactivity data exist for 2-(3-Methoxyphenyl)-4H-1-benzopyran analogs?

- Methodological Answer: identifies a structurally related compound, 4H-1-benzopyran-4-one with 3,4-dimethoxyphenyl and hydroxyl groups, exhibiting antimicrobial activity (89.9% inhibition in GC-MS-guided assays). Researchers should adapt disk diffusion or microbroth dilution assays (CLSI guidelines) to evaluate antibacterial/antifungal potency, noting substituent effects (e.g., hydroxyl groups enhance bioavailability ).

Advanced Research Questions

Q. How can researchers optimize synthetic yields while managing competing side reactions (e.g., dimerization or over-oxidation)?

- Methodological Answer:

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂ or BF₃·Et₂O) to accelerate cyclization while suppressing dimerization ( ).

- Solvent Control : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require inert atmospheres to prevent oxidation.

- In-situ Monitoring : Employ TLC or HPLC ( ) to track reaction progress and quench reactions at ~85% conversion to minimize byproducts .

Q. What strategies resolve contradictions in spectral or bioactivity data across studies?

- Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare XRD data () to rule out polymorphic variations.

- Bioassay Reproducibility : Replicate antimicrobial assays ( ) under standardized conditions (e.g., Mueller-Hinton agar, 37°C) and include positive controls (e.g., ciprofloxacin) to normalize potency metrics .

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) impact the compound’s pharmacokinetic properties?

- Methodological Answer:

- LogP Calculations : Methoxy groups increase lipophilicity (LogP ~2.5), enhancing membrane permeability but potentially reducing solubility. Hydroxy groups (LogP ~1.8) improve water solubility at the expense of absorption .

- Metabolic Stability : Use hepatic microsome assays to assess demethylation of methoxy groups, a common metabolic pathway. LC-MS/MS can identify metabolites (e.g., catechol derivatives) .

Q. What safety protocols are critical for handling 2-(3-Methoxyphenyl)-4H-1-benzopyran in laboratory settings?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.